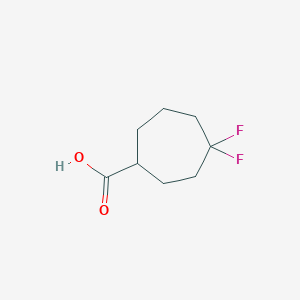

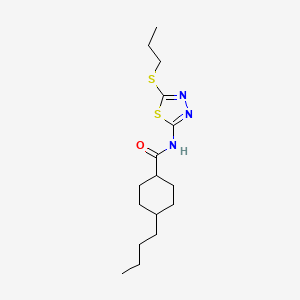

![molecular formula C12H18ClNO B2504393 4-{[1-(2-Chlorophenyl)ethyl]amino}butan-2-ol CAS No. 1344279-75-9](/img/structure/B2504393.png)

4-{[1-(2-Chlorophenyl)ethyl]amino}butan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-{[1-(2-Chlorophenyl)ethyl]amino}butan-2-ol is a chemical that appears to be closely related to the compounds discussed in the provided papers. While the exact compound is not directly studied in these papers, they do provide insights into similar structures and the methods that could be applied to its analysis. The first paper discusses the chiral resolution of 4-amino-3-(4-chlorophenyl)butyric acid isomers, which shares a similar chlorophenyl component to our compound of interest . The second paper focuses on the redetermination of the structure of 4-chloro-2′,4′,6′-triethylbenzophenone, which also contains a chlorophenyl moiety, although in a different chemical context .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including protection and reaction steps to achieve the desired stereochemistry, as seen in the first paper where di-tert-butyl carbonate is used to protect the amino group before further reaction . This suggests that a similar approach could be taken for the synthesis of 4-{[1-(2-Chlorophenyl)ethyl]amino}butan-2-ol, with careful consideration of the protecting groups and reaction conditions to ensure the correct configuration of the final product.

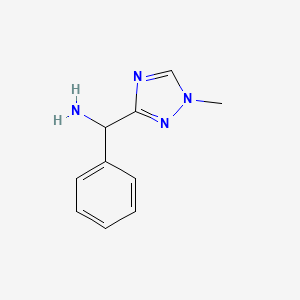

Molecular Structure Analysis

The molecular structure of compounds containing chlorophenyl groups can be complex, as evidenced by the redetermination of the structure of 4-chloro-2′,4′,6′-triethylbenzophenone, which revealed disorder in one of the ethyl groups not previously identified . This indicates that a detailed structural analysis of 4-{[1-(2-Chlorophenyl)ethyl]amino}butan-2-ol would likely require high-precision techniques such as X-ray crystallography at low temperatures to accurately determine any potential disorder or unique structural features.

Chemical Reactions Analysis

The chemical reactions involving chlorophenyl compounds can be intricate and may involve stereoselective processes. The first paper's method for chiral resolution implies that the compound can exist in different stereoisomeric forms, which may have different reactivity and interactions . Therefore, an analysis of the chemical reactions of 4-{[1-(2-Chlorophenyl)ethyl]amino}butan-2-ol would need to consider the stereochemistry and how it affects the compound's behavior in various reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenyl-containing compounds can be influenced by their molecular structure. For instance, the presence of disorder in the ethyl group of the compound studied in the second paper suggests that similar structural features in 4-{[1-(2-Chlorophenyl)ethyl]amino}butan-2-ol could affect its melting point, solubility, and other physical properties . Additionally, the chromatographic separation method described in the first paper could be relevant for determining the purity and physical properties of the compound of interest .

Scientific Research Applications

Synthesis and Characterization :

- (S)-3-Aminothiolane, a chiral building block, was synthesized from methioninol, which is structurally similar to 4-{[1-(2-Chlorophenyl)ethyl]amino}butan-2-ol. This research highlights the potential of such compounds in stereospecific synthesis (Dehmlow & Westerheide, 1992).

- Another study focused on the synthesis of (S)-(+)-2-(N-benzylamino)butan-1-ol from its Schiff base by catalytic hydrogenation, demonstrating the compound's relevance in producing optically active, practically important acids (Hegedüs et al., 2015).

Spectroscopic and Structural Analysis :

- A study on spectroscopic characterization and crystal structures of cathinone derivatives provides insights into the detailed chemical characterization of similar compounds, which can be useful for their identification in various contexts (Kuś et al., 2016).

- The conformational landscape of (S)-1-(4-chlorophenyl)ethanol and its diastereomeric adducts with R- and S-butan-2-ol, related to 4-{[1-(2-Chlorophenyl)ethyl]amino}butan-2-ol, was investigated, providing valuable information about the molecular interactions and structure (Rondino et al., 2016).

Potential Antimicrobial Applications :

- The synthesis and characterization of substituted phenyl azetidines, which includes the reaction of compounds structurally similar to 4-{[1-(2-Chlorophenyl)ethyl]amino}butan-2-ol, were explored for potential antimicrobial applications (Doraswamy & Ramana, 2013).

Investigation of Solubility and Thermodynamics :

- Research on the solubility of 2,3,4,5-tetrabromothiophene in different solvents, including butan-1-ol, provides insights into the solubility characteristics of similar compounds, which is critical for their application in various chemical processes (Wang et al., 2012).

Chiral Ionic Liquids and Recognition Studies :

- A study examining the chiral recognition of butan-2-ol in chiral ionic liquids offers insights into the molecular interactions and recognition mechanisms relevant to similar chiral compounds (Blasius et al., 2021).

properties

IUPAC Name |

4-[1-(2-chlorophenyl)ethylamino]butan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClNO/c1-9(15)7-8-14-10(2)11-5-3-4-6-12(11)13/h3-6,9-10,14-15H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDXOJKNKDADUND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCNC(C)C1=CC=CC=C1Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[1-(2-Chlorophenyl)ethyl]amino}butan-2-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(oxiran-2-ylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2504313.png)

![N-Cyclopropyl-N-[(4-fluorophenyl)methyl]-2-(4-formylphenoxy)acetamide](/img/structure/B2504316.png)

![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2504322.png)

![[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-cyclopropylmethanone](/img/structure/B2504333.png)